6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-Ethyl-2-(5-methyl-2-furyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 6-Ethyl-2-(5-methyl-2-furyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction results in the formation of this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Chemical Reactions Analysis
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The furan ring and quinoline moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is utilized for:
Protein Labeling: The compound can be used to label proteins for detection and analysis in mass spectrometry.
Chemical Probes: It serves as a chemical probe to study protein interactions and functions.
Drug Development: Researchers use this compound to develop and test new drugs by studying its interactions with biological targets.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins. This covalent modification can alter the protein’s function, structure, or localization, thereby providing insights into protein behavior and interactions. The molecular targets and pathways involved depend on the specific protein being studied and the context of the research.
Comparison with Similar Compounds
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride can be compared with other similar compounds such as:
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: This compound is the carboxylic acid derivative of the chloride and is used in similar research applications.
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-methyl ester: This ester derivative is used for different labeling and modification purposes in proteomics research.
The uniqueness of this compound lies in its reactivity and versatility in forming covalent bonds with proteins, making it a valuable tool in proteomics and drug development research.
Properties
IUPAC Name |
6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLXRQSNCRQXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190283 | |
Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-12-4 | |
Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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